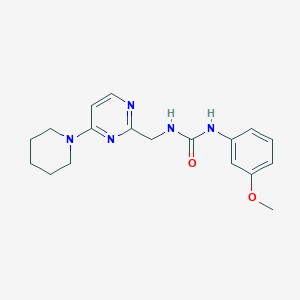

1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Descripción

1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a urea derivative featuring a pyrimidine core substituted with a piperidin-1-yl group and a 3-methoxyphenyl urea moiety. The 3-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the piperidin-1-yl substituent on the pyrimidine ring likely contributes to electronic and steric properties critical for target engagement .

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-15-7-5-6-14(12-15)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBFMBGFVCIKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate through the methylation of phenol using methanol and a suitable catalyst.

Synthesis of the Piperidinyl Pyrimidine: The next step involves the formation of the piperidinyl pyrimidine intermediate. This can be achieved by reacting 4-chloropyrimidine with piperidine under reflux conditions.

Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidinyl pyrimidine intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro, halo, or other substituted derivatives on the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential pharmacological effects:

- Antitumor Activity: Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest at G1 phase |

| HeLa | 28 | Inhibition of DNA synthesis |

Neuropharmacology

The structural components of the compound suggest potential interactions with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Its piperidine and pyrimidine moieties may influence pathways related to mood disorders and neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This highlights the importance of further investigating the antibacterial and antifungal properties of this specific compound.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor efficacy of several urea derivatives, including 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea. The study reported that this compound effectively inhibited tumor growth in vivo, demonstrating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of piperidine derivatives found that compounds structurally similar to 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea exhibited significant modulation of serotonin receptors, suggesting potential applications in treating anxiety and depression .

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Key Observations:

Pyrimidine Substituent Effects: The target compound’s piperidin-1-yl group (6-membered ring) contrasts with pyrrolidin-1-yl (5-membered ring) in 8i and 7d. Piperidine’s larger size and higher basicity may alter receptor binding kinetics compared to pyrrolidine, which is more rigid and compact . In compound 8q, the same 4-(piperidin-1-yl)pyrimidine scaffold paired with a 4-cyanophenyl urea group showed a melting point of 120–123°C, suggesting moderate crystallinity, which may correlate with solubility and bioavailability .

Urea Substituent Effects: The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., 4-cyano in 8q or 4-trifluoromethyl in 8i). However, 4-cyano substituents in 7d and 8q are associated with improved CB1 binding cooperativity (α = 2.5–3.0) . Compounds with 4-cyanophenyl urea moieties (e.g., 8q, 7d) consistently demonstrate higher CB1 modulation activity, suggesting that electron-withdrawing groups optimize target engagement .

Biological Activity Trends: Pyrimidine-based urea derivatives with pyrrolidin-1-yl or piperidin-1-yl substituents (e.g., 7d, 8i, 8q) show nanomolar-range binding affinities (KB = 0.8–2.1 nM) for CB1, with cooperativity values (α) up to 3.0 . The target compound’s activity is anticipated to align with these trends.

Actividad Biológica

The compound 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a derivative of urea that incorporates piperidine and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 304.36 g/mol . The structure features a methoxyphenyl group attached to a urea linkage, which connects to a piperidinyl-substituted pyrimidine.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas, including:

- Anticancer Activity

- Antimicrobial Properties

- CNS Activity

Anticancer Activity

Recent studies have indicated that derivatives of piperidine and pyrimidine possess significant anticancer properties. For instance, compounds similar to 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of similar piperidine derivatives on FaDu hypopharyngeal tumor cells. The results demonstrated that these compounds induced apoptosis in cancer cells, suggesting their potential as anticancer agents. The IC50 values ranged from 10 µM to 50 µM , indicating moderate potency compared to standard chemotherapeutics like bleomycin .

Antimicrobial Properties

The antimicrobial activity of this compound has also been assessed, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In vitro testing revealed that similar piperidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against S. aureus and E. coli. These results suggest that the incorporation of specific substituents on the piperidine ring enhances antibacterial efficacy .

CNS Activity

The central nervous system (CNS) activity of compounds containing piperidine and pyrimidine structures has been documented, with potential applications in treating neurological disorders.

Research indicates that these compounds may act as inhibitors of certain neurotransmitter receptors or enzymes involved in neurochemical pathways. For example, they may modulate the activity of serotonin or dopamine receptors, contributing to their therapeutic effects in anxiety or depression models .

Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea?

- Methodological Answer : The compound is typically synthesized via a multi-step approach:

Pyrimidine Core Formation : A 4-(piperidin-1-yl)pyrimidin-2-amine intermediate is prepared through nucleophilic substitution of 2-chloropyrimidine with piperidine.

Methylation : The pyrimidine amine is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Urea Coupling : The methylated pyrimidine is reacted with 3-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH), pyrimidine (δ 8.2–8.5 ppm for aromatic protons), and urea NH signals (δ 6.5–7.0 ppm, broad).

- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm and pyrimidine ring vibrations at ~1550–1600 cm.

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 383.18) .

Q. What are the solubility profiles of this compound in common solvents?

- Methodological Answer : Solubility is critical for biological assays. Test in:

- Polar aprotic solvents : DMSO (high solubility, >50 mg/mL) for stock solutions.

- Aqueous buffers : Low solubility in water (<0.1 mg/mL); use co-solvents like ethanol or Tween-80 (≤5% v/v) for in vitro studies.

- Chromatography : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with:

- Alternative aryl groups (e.g., 4-chlorophenyl, 3,5-dimethoxyphenyl) to assess urea linker flexibility.

- Piperidine replacements (e.g., morpholine, pyrrolidine) to probe steric/electronic effects on pyrimidine binding.

- Biological Testing : Screen analogs in antiproliferative assays (e.g., NCI-60 panel) and kinase inhibition assays (e.g., EGFR, VEGFR2). SAR trends from similar ureas show that electron-withdrawing groups on the phenyl ring enhance kinase inhibition .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

- Methodological Answer :

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin).

- Apoptosis : Annexin V/PI staining followed by flow cytometry.

- Target Engagement : Western blotting for downstream markers (e.g., phosphorylated ERK or AKT) after treatment.

- Dose-Response : IC determination using nonlinear regression (GraphPad Prism) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models. Poor bioavailability often explains discrepancies.

- Metabolite Identification : Use liver microsomes or hepatocytes to identify inactive/toxic metabolites.

- Formulation Optimization : Develop nanoparticle or liposomal carriers to enhance solubility and tumor targeting .

Q. What strategies mitigate toxicity during preclinical development?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, AST).

- Genotoxicity : Ames test (OECD 471) to rule out mutagenicity.

- SAR Refinement : Replace metabolically labile groups (e.g., methoxy) with fluorine or methyl to reduce oxidative metabolism .

Q. How can advanced analytical techniques resolve structural ambiguities in analogs?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm urea conformation and hydrogen-bonding patterns.

- 2D NMR : NOESY or HSQC to assign stereochemistry in chiral analogs.

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes in kinase domains .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from independent studies (e.g., antiproliferative IC values) using statistical tools (e.g., ANOVA).

- Assay Standardization : Ensure consistent cell lines, incubation times, and serum concentrations.

- Contextual Factors : Evaluate differences in compound purity (HPLC ≥98%) or solvent effects (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.